N-(3-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
Description
N-(3-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a spirocyclic quinazoline derivative characterized by a cyclohexane ring fused to a quinazoline core via a spiro junction. The molecule features a sulfanyl acetamide side chain attached to the quinazoline nitrogen, with a 3-fluorophenyl group as the terminal substituent.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c22-15-7-6-8-16(13-15)23-19(26)14-27-20-17-9-2-3-10-18(17)24-21(25-20)11-4-1-5-12-21/h2-3,6-10,13,24H,1,4-5,11-12,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFXGLNGGVNLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a quinazoline derivative and a cyclohexane precursor under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the spirocyclic intermediate.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate with 3-fluoroaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the acetamide moiety, potentially yielding amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(3-fluorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure and functional groups may interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as cancer or infectious diseases, due to its ability to modulate specific biological pathways.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may lend themselves to applications in materials science or chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Research Implications and Gaps
Structural Optimization :
- Cyclohexane-based spiro systems (as in the target compound) may offer a balance between rigidity and conformational flexibility for target binding.
- Substitution at the 3-position of the phenyl ring (fluorine vs. methoxy) warrants further exploration to optimize electronic and steric effects.
Testing against COX-2, α-glucosidase, or bacterial strains is recommended.
Synthetic Accessibility :
- details synthetic routes for spiroquinazoline-acetamides via S-alkylation of thiol intermediates, suggesting scalability for the target compound .
Biological Activity
N-(3-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique spirocyclic structure that may contribute to its interaction with various biological targets, particularly in the context of cancer therapy and neurological disorders.
Research indicates that compounds with similar structural motifs often interact with G-protein coupled receptors (GPCRs) and other enzyme systems. The presence of the spirocyclic structure may enhance binding affinity and selectivity towards specific biological targets.
Antitumor Activity
In studies evaluating antitumor properties, compounds similar to this compound have shown promising results against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit cell proliferation in human tumor cells such as HepG2 and NCI-H661. These studies typically utilize assays like MTT or SRB to quantify cell viability post-treatment.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 15.0 |
| Compound B | NCI-H661 | 20.5 |
| This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial activity of related compounds has also been investigated. For example, certain thiadiazole derivatives demonstrated significant inhibitory effects against pathogens like Staphylococcus aureus and Candida albicans. Although specific data on this compound is limited, its structural similarities suggest potential activity against similar microbial strains.
Case Studies
Case Study 1: Antitumor Efficacy
A recent study focused on the synthesis of spirocyclic compounds for cancer treatment revealed that modifications to the quinazoline scaffold significantly enhanced their cytotoxic effects on cancer cells. The study reported that analogs with electron-withdrawing groups exhibited lower IC50 values, indicating increased potency.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of spirocyclic compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
